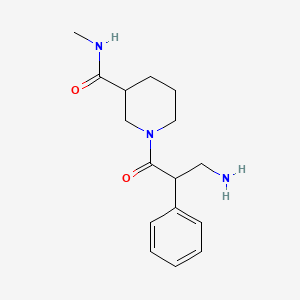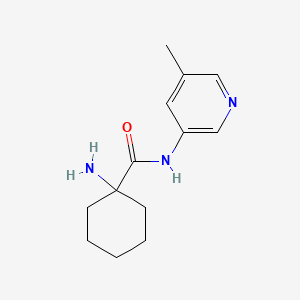![molecular formula C12H20N4O2 B6629782 3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629782.png)
3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound, also known as MTA, has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Mecanismo De Acción
3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide works by inhibiting the enzyme this compound hydrolase, which is involved in the recycling of methionine. This inhibition leads to a decrease in the levels of S-adenosylmethionine (SAM), which is a key molecule involved in many cellular processes, including DNA methylation, histone methylation, and protein methylation. The decrease in SAM levels leads to alterations in gene expression and cellular processes, which ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of cancer cell growth, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth. This compound has also been shown to modulate the immune system, leading to an increase in the production of cytokines and chemokines, which are important for immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, and it has been shown to be effective in inhibiting cancer cell growth in vitro and in vivo. However, this compound also has some limitations. It can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide. One area of research is the development of more potent and selective this compound hydrolase inhibitors, which could lead to the development of more effective cancer therapies. Another area of research is the investigation of the role of this compound in other cellular processes, such as epigenetic regulation and immune function. Additionally, the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to determine if it enhances their effectiveness. Finally, the potential applications of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders, could also be investigated.
Métodos De Síntesis
3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-6-methylpyrimidine-2-amine with 2,2,4-trimethylpentan-1-ol, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide has been studied for its potential applications in biomedical research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential chemotherapeutic agent. This compound has also been studied for its potential applications in the treatment of viral infections, autoimmune diseases, and neurological disorders.
Propiedades
IUPAC Name |
3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-8-6-9(18-5)16-11(15-8)14-7-12(2,3)10(17)13-4/h6H,7H2,1-5H3,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVWCJRHKOXBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(C)(C)C(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B6629706.png)
![(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6629707.png)

![2-[Methyl(2-propan-2-ylsulfonylethyl)amino]acetic acid](/img/structure/B6629720.png)
![1-[4-(1,3-Benzothiazol-6-ylamino)piperidin-1-yl]ethanone](/img/structure/B6629734.png)
![4-fluoro-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbenzamide](/img/structure/B6629742.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide](/img/structure/B6629747.png)
![3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629775.png)
![3-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629778.png)
![3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629786.png)
![3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629790.png)
![3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629797.png)
![3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629804.png)
